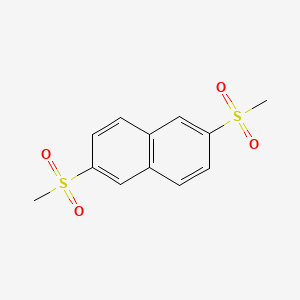![molecular formula C21H16N2O3 B5542191 N-[4-(aminocarbonyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5542191.png)
N-[4-(aminocarbonyl)phenyl]-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-[4-(Aminocarbonyl)phenyl]-9H-xanthene-9-carboxamide-related compounds often involves nucleophilic substitution reactions. For example, 9,9-bis[4-(4-carboxyphenoxy)-3-methylphenyl]xanthene, a related dicarboxylic acid, was prepared from the reaction of 9,9-bis(4-hydroxy-3-methylphenyl)xanthene with p-fluorobenzonitrile, followed by alkaline hydrolysis (Guo et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[4-(Aminocarbonyl)phenyl]-9H-xanthene-9-carboxamide often features xanthene as a core unit. For instance, aromatic polyamides containing xanthene cardo groups have been synthesized (Sheng et al., 2009). These structures demonstrate interesting optical properties due to the xanthene moiety.
Chemical Reactions and Properties
Compounds containing xanthene units typically exhibit interesting chemical reactivity. For example, polyamides derived from xanthene units have been studied for their reactions and properties. These compounds show excellent solubility in polar aprotic solvents and form transparent, strong, and flexible films (Jiang et al., 2010).
Physical Properties Analysis
The physical properties of xanthene-derived compounds, such as those related to N-[4-(Aminocarbonyl)phenyl]-9H-xanthene-9-carboxamide, often include high glass transition temperatures and thermal stability. For instance, polyamides with xanthene units have glass transition temperatures between 236 and 298°C, and decomposition temperatures at 10% weight loss ranging from 490 to 535°C in nitrogen and air (Jiang et al., 2010).
Chemical Properties Analysis
Chemically, compounds containing xanthene and aminocarbonylphenyl groups are characterized by their solubility and film-forming capabilities. They are soluble in polar aprotic solvents like N,N-dimethylacetamide and form transparent, strong films. This feature is significant for their applications in materials science (Jiang et al., 2010).
科学的研究の応用
Synthesis and Properties of Novel Aromatic Polyamides
Researchers have developed novel aromatic polyamides containing xanthene cardo groups, demonstrating amorphous structures, high solubility in polar solvents, relatively high glass transition temperatures, and excellent thermal stability. These materials exhibit transparent, flexible, and tough film properties, suggesting their potential in advanced material applications (Sheng et al., 2009).
Novel Polyamide with Enhanced Properties
Another study introduced a novel polyamide containing xanthene structures and trifluoromethylphenoxy pendants. This polyamide, synthesized from a unique diamine and exhibiting an inherent viscosity of 0.95 dL/g, was found to be amorphous and highly soluble in polar solvents. It showed promising thermal properties, including a high glass transition temperature, and exhibited excellent mechanical strength and electric properties (Huang et al., 2010).
Organosoluble and Optically Transparent Polyamides
Further research presented new organosoluble and optically transparent polyamides containing xanthene units and methyl pendant groups, showcasing their synthesis and detailed characterization. These polyamides were reported to have high glass transition temperatures, excellent thermal stability, and amorphous nature, leading to strong, flexible films with high transparency and low moisture absorption (Guo et al., 2015).
Enhanced Solubility and Processability in Polyamides
Another study aimed at enhancing the solubility and processability of polyamides through the incorporation of sulfone-ether linkages and xanthene cardo groups, based on a new diamine monomer. These polyamides were characterized by high glass transition temperatures, excellent thermal stability, and the ability to form transparent, flexible, and tough films, highlighting their potential as processable high-performance materials (Sheng et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-carbamoylphenyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c22-20(24)13-9-11-14(12-10-13)23-21(25)19-15-5-1-3-7-17(15)26-18-8-4-2-6-16(18)19/h1-12,19H,(H2,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHKEWPHIHJZIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

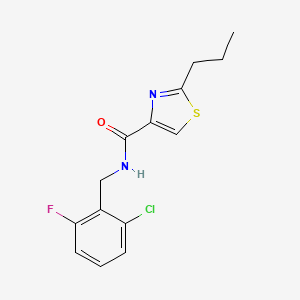
![5,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5542117.png)
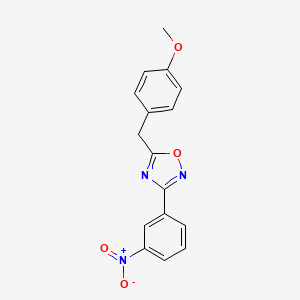
![4-{2-[4-(butylsulfonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5542132.png)
![2-(4-chlorobenzyl)-8-[(6-methyl-2-pyridinyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542134.png)
![2-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5542157.png)
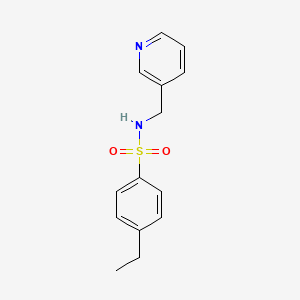
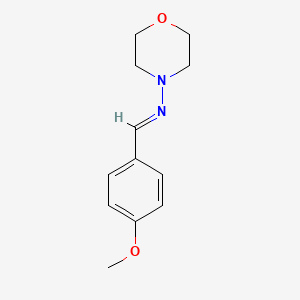
![1-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]ethanone](/img/structure/B5542172.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5542180.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methylbenzamide](/img/structure/B5542196.png)
![6-(2-fluorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5542199.png)
